molecular formula C16H24N2O2S B13959663 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13959663
M. Wt: 308.4 g/mol
InChI Key: RRCCPCAEOHFRFG-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a pyridin-3-ylmethylsulfanylmethyl substituent at the 2-position.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(pyridin-3-ylmethylsulfanylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-9-5-7-14(18)12-21-11-13-6-4-8-17-10-13/h4,6,8,10,14H,5,7,9,11-12H2,1-3H3

InChI Key

RRCCPCAEOHFRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Overview

  • Preparation of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester

    • Starting from pyrrolidine, the carboxyl group is introduced and protected as a tert-butyl ester using tert-butyl chloroformate or similar reagents.
  • Formation of Pyridin-3-ylmethylsulfanyl Intermediate

    • Pyridin-3-ylmethanethiol is synthesized or commercially obtained.
    • The thiol is then alkylated with a suitable halomethyl derivative (e.g., bromomethyl or chloromethyl compound) to yield the pyridin-3-ylmethylsulfanyl methyl intermediate.
  • Nucleophilic Substitution (Thioalkylation)

    • The pyrrolidine-1-carboxylic acid tert-butyl ester is reacted with the pyridin-3-ylmethylsulfanyl methyl halide under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired thioether linkage at the 2-position of the pyrrolidine ring.
  • Purification

    • The crude product is purified by standard chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure compound.

Reaction Scheme

Step Reaction Description Typical Reagents/Conditions
1 Pyrrolidine → Pyrrolidine-1-carboxylic acid tert-butyl ester tert-Butyl chloroformate, base (e.g., triethylamine)
2 Pyridin-3-ylmethanethiol synthesis or procurement Standard thiol synthesis or commercial source
3 Alkylation to form pyridin-3-ylmethylsulfanyl methyl halide Alkyl halide (e.g., bromomethyl chloride), base
4 Nucleophilic substitution to attach thioether to pyrrolidine Sodium hydride or potassium carbonate, solvent (e.g., DMF)
5 Purification Column chromatography

Data Table: Typical Yields and Conditions

Step Key Reagent(s) Solvent Temp (°C) Time (h) Yield (%)
1 tert-Butyl chloroformate, triethylamine DCM 0–25 2–4 85–90
2 Pyridin-3-ylmethanethiol, alkyl halide THF 0–25 1–3 70–80
3 Sodium hydride, DMF DMF 0–25 2–6 60–75
4 Silica gel chromatography

Note: Yields and conditions may vary depending on the specific substrates and scale. These are representative values based on analogous thioether syntheses in the literature.

Research Results and Optimization

  • Reaction Efficiency: The nucleophilic substitution step is often the most critical, with yields sensitive to the purity of reagents and the exclusion of moisture.
  • Purity: Final product purity is typically >95% as determined by HPLC or NMR analysis.
  • Scalability: This synthetic route is amenable to both small-scale laboratory synthesis and larger-scale production, with adjustments in reagent stoichiometry and purification methods.

Comparative Perspectives and Literature Insights

  • Alternative Approaches: Some literature sources propose the use of microwave-assisted synthesis or phase-transfer catalysis to improve reaction rates and yields for the thioether formation step, though these methods require specialized equipment and optimization.
  • Raw Material Availability: The key intermediates (pyrrolidine-1-carboxylic acid tert-butyl ester and pyridin-3-ylmethanethiol) are commercially available, facilitating straightforward synthesis.
  • Industrial Considerations: For industrial-scale production, process optimization focuses on minimizing byproducts, maximizing atom economy, and simplifying purification.

Summary Table: Key Preparation Data

Parameter Value/Observation
Main Synthetic Method Nucleophilic substitution (thioalkylation)
Typical Overall Yield 40–60% (multi-step, unoptimized)
Purity (after purification) >95% (HPLC/NMR)
Key Challenges Moisture sensitivity, byproduct control
Scale-up Potential High, with process optimization

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The pyridine and pyrrolidine rings can engage in various interactions, such as hydrogen bonding and π-π stacking, which can affect the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

Table 1: Key Structural Differences
Compound Name Substituent at Pyrrolidine 2-Position Molecular Formula Molecular Weight (g/mol) Key Functional Features
Target Compound Pyridin-3-ylmethylsulfanylmethyl C17H25N2O2S* ~333.5* Aromatic pyridine, thioether linkage
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Toluene-4-sulfonyloxymethyl C18H27NO5S 369.48 Sulfonate ester (electron-withdrawing group)
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-Amino-ethylsulfanylmethyl C13H24N2O2S 272.40 Primary amine (enhanced solubility)
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-Hydroxy-ethylsulfanylmethyl C12H23NO3S 261.38 Hydroxyl group (polar, H-bond donor)
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 4-Methoxycarbonyl-phenyl (attached to dihydropyridine) C18H23NO4 317.38 Methoxycarbonyl (electron-withdrawing ester)

*Estimated based on structural similarity to .

Key Observations:
  • Aromatic vs.
  • Solubility: Amino- or hydroxy-containing analogs (e.g., ) likely exhibit higher aqueous solubility than the hydrophobic pyridine-containing target compound.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa (Predicted)
Target Compound N/A N/A ~14.5*
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 384.7 ± 12.0 1.124 ± 0.06 14.49 ± 0.10
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester N/A N/A N/A

*Estimated based on structural similarity to .

Key Observations:
  • Boiling Points : Hydroxyethylsulfanyl analogs (e.g., ) exhibit high boiling points due to hydrogen bonding, whereas the target compound’s pyridine group may reduce volatility.
  • Acidity/Basicity : The pKa of the pyrrolidine nitrogen is likely similar across analogs (~14.5), suggesting comparable basicity .

Biological Activity

2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound features a pyrrolidine ring, a pyridine moiety, and a tert-butyl ester functional group, which together contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is C₁₆H₂₄N₂O₂S, with a molecular weight of approximately 308.44 g/mol. The compound's structure allows it to participate in various chemical reactions and interactions with biological targets.

Property Value
Molecular FormulaC₁₆H₂₄N₂O₂S
Molecular Weight308.44 g/mol
Functional GroupsPyrrolidine, Pyridine, Tert-butyl ester

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfanylmethyl group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Biological Activities

Research indicates that 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in therapeutic contexts such as antiviral drug development.
  • Antiviral Activity : Preliminary studies suggest that similar pyrrolidine compounds can act as neuraminidase inhibitors against influenza viruses, indicating potential antiviral properties for this compound as well .
  • Receptor Modulation : The structural features allow for potential modulation of receptor activity, which can be beneficial in treating various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 2-(Pyridin-3-ylmethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester:

  • A study on pyrrolidine derivatives demonstrated their effectiveness as neuraminidase inhibitors, with compounds exhibiting Ki values in the micromolar range against influenza virus neuraminidase .
  • Another research highlighted the interaction of pyrrolidine-based compounds with conserved residues in viral proteins, suggesting a mechanism that could be leveraged for therapeutic development .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-pyrrolidineChlorinated pyridine, similar functional groupsEnzyme inhibition
3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidineDifferent methyl substitutionAntiviral properties

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